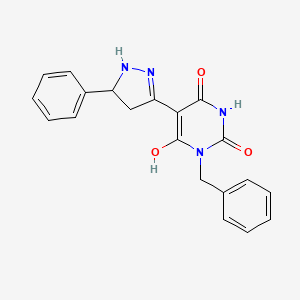
(5Z)-3-benzyl-6-hydroxy-5-(5-phenylpyrazolidin-3-ylidene)pyrimidine-2,4(3H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-BENZYL-6-HYDROXY-5-(5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of tetrahydropyrimidine derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a hydroxy group, and a pyrazolyl group attached to a tetrahydropyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZYL-6-HYDROXY-5-(5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions One common method includes the condensation of benzaldehyde with urea and ethyl acetoacetate in the presence of a base to form the tetrahydropyrimidine core
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-BENZYL-6-HYDROXY-5-(5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The pyrazolyl group can be reduced to form a dihydropyrazole derivative.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products
Oxidation: Formation of benzylidene derivatives.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of various substituted tetrahydropyrimidine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-BENZYL-6-HYDROXY-5-(5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The hydroxy and pyrazolyl groups play a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-BENZYL-6-HYDROXY-5-(4-PHENYL-1H-PYRAZOL-3-YL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE
- 3-BENZYL-6-HYDROXY-5-(5-METHYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE
Uniqueness
3-BENZYL-6-HYDROXY-5-(5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is unique due to the presence of both the benzyl and pyrazolyl groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C20H18N4O3 |
|---|---|
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
1-benzyl-6-hydroxy-5-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H18N4O3/c25-18-17(16-11-15(22-23-16)14-9-5-2-6-10-14)19(26)24(20(27)21-18)12-13-7-3-1-4-8-13/h1-10,15,22,26H,11-12H2,(H,21,25,27) |
Clé InChI |
FIMXGXPKBMRJKK-UHFFFAOYSA-N |
SMILES canonique |
C1C(NN=C1C2=C(N(C(=O)NC2=O)CC3=CC=CC=C3)O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{[3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B11330978.png)
![N-(3-Chloro-4-methylphenyl)-N-[(thiophen-2-YL)methyl]adamantane-1-carboxamide](/img/structure/B11330986.png)
![4-[(4-fluorobenzyl)sulfanyl]-1-(4-methylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11330994.png)
![N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B11331000.png)
![N-[7-(4-methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-nitrobenzamide](/img/structure/B11331008.png)
![2-(4-Chlorophenyl)-1-[(3,4-dimethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B11331009.png)
![5-ethyl-3-methyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11331016.png)
![3-butyl-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B11331030.png)
![6-bromo-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11331038.png)
![[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]{1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B11331040.png)
![N-[4-(dimethylamino)benzyl]-2-methoxy-N-(pyridin-2-yl)benzamide](/img/structure/B11331044.png)
![1-(4-{4-[(4-Chlorophenyl)sulfonyl]-2-(4-methylphenyl)-1,3-oxazol-5-yl}piperazin-1-yl)ethanone](/img/structure/B11331051.png)
![1-[(4-methylbenzyl)sulfonyl]-N-(pentan-2-yl)piperidine-4-carboxamide](/img/structure/B11331065.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B11331073.png)
